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Compound of Interest

4-Ox0-4-(3-oxopiperazin-1-
Compound Name:
yl)butanoic acid

Cat. No.: B185404

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and mass spectrometry (MS) data for four key butanoic acid derivatives: butanoyl chloride,
ethyl butanoate, butanamide, and butanoic anhydride. This document is intended to serve as a
comprehensive resource for the identification, characterization, and quality control of these
compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the characteristic *H NMR, 3C NMR, and mass spectrometry
data for the butanoic acid derivatives.

Table 1: *H NMR Spectroscopic Data
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Compound Solvent

Chemical Shift (6) ppm
(Multiplicity, J in Hz,
Integration)

Butanoyl Chloride CDCls

H-2: 2.87 (t, J = 7.3 Hz, 2H),
H-3: 1.74 (sext, J = 7.4 Hz,
2H), H-4: 1.00 (t, J = 7.4 Hz,
3H)

Ethyl Butanoate CDCls

H-2:2.27 (t, J = 7.5 Hz, 2H),
H-3: 1.65 (sext, J = 7.4 Hz,
2H), H-4: 0.96 (t, J = 7.4 Hz,
3H), H-1":4.13 (q, J = 7.1 Hz,
2H), H-2":1.26 (t, J=7.1 Hz,
3H)[LI21(3]

Butanamide DMSO-ds

H-2: 2.02 (t, J = 7.4 Hz, 2H),
H-3: 1.50 (sext, J = 7.4 Hz,
2H), H-4: 0.86 (t, J = 7.4 Hz,
3H), -NH2: 7.24 (s, 1H), 6.71
(s, 1H)

Butanoic Anhydride CDCls

H-2, H-2": 2.43 (t, J = 7.4 Hz,

4H), H-3, H-3" 1.69 (sext, J =
7.4 Hz, 4H), H-4, H-4'; 1.00 (t,
J = 7.4 Hz, 6H)[4][5]

Table 2: *C NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved.

Tech Support


https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.chemicalbook.com/SpectrumEN_106-31-0_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_105-54-4_13CNMR.htm
https://kgroup.du.edu/resources/nmr_impurities_organometallics.pdf
https://www.chemicalbook.com/SpectrumEN_106-31-0_1hnmr.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Compound Solvent Chemical Shift (6) ppm
) C-1:174.0, C-2: 47.0, C-3:
Butanoyl Chloride CDCls
18.0, C-4: 13,5
C-1:173.3, C-2: 36.2, C-3:
Ethyl Butanoate CDClIs 18.4, C-4: 13.6, C-1: 60.2, C-
2" 14.2[3][6]
C-1:174.9, C-2: 37.8, C-3:
Butanamide DMSO-ds
18.9, C-4: 13.6[7]
C-1,C-1"168.9, C-2, C-2"
Butanoic Anhydride CDCls 35.2,C-3,C-3:17.8, C-4, C-4"

13.4[2]8]

Table 3: Key Electron lonization Mass Spectrometry (El-

MS) Data
Compound Molecular Weight ( g/mol ) Key Fragment lons (m/z)
Butanoyl Chloride 106.55 71,43, 41, 27
Ethyl Butanoate 116.16 88, 71, 60, 43, 29[1]
Butanamide 87.12 87,72,59, 44, 41
Butanoic Anhydride 158.19 71, 43, 27

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed procedure for acquiring high-quality 1D NMR spectra of butanoic acid derivatives is

outlined below.

2.1.1. Sample Preparation

e For Liquid Samples (Butanoyl Chloride, Ethyl Butanoate, Butanoic Anhydride):
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o In a clean, dry vial, dissolve approximately 5-20 mg of the analyte in 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal reference.

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid
height is approximately 4-5 cm.

o Cap the NMR tube securely.

e For Solid Samples (Butanamide):
o Weigh 5-20 mg of butanamide into a clean, dry vial.

o Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds) and gently agitate to dissolve
the sample completely.

o Transfer the solution to a 5 mm NMR tube and cap it.
2.1.2. Instrument Setup and Data Acquisition (Typical 400 MHz Spectrometer)

 Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler
or manually insert it into the magnet.

e Lock the spectrometer onto the deuterium signal of the solvent.

» Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp lines
and good resolution.

e Tune and match the probe for both *H and 13C frequencies.
e For 'H NMR:
o Acquire a standard 1D proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and 8-16 scans.

e For 13C NMR:
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o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good
signal-to-noise ratio (e.g., 128 or more).

2.1.3. Data Processing

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for CDCIs or the
residual solvent peak for DMSO-ds (& = 2.50 ppm).

Integrate the signals in the *H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines the analysis of volatile butanoic acid derivatives using GC-MS
with electron ionization.

2.2.1. Sample Preparation

o Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as
dichloromethane or ethyl acetate.

» Transfer the solution to a 2 mL autosampler vial and cap it.
2.2.2. Instrument Setup and Data Acquisition
e Gas Chromatograph (GC) Conditions (Typical):
o Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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o Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 pm DB-
5ms or equivalent).

o Oven Program: Start at a low temperature (e.g., 40 °C), hold for 1-2 minutes, then ramp at
a moderate rate (e.g., 10-15 °C/min) to a final temperature (e.g., 250 °C) and hold for
several minutes.

e Mass Spectrometer (MS) Conditions (Electron lonization):

o lon Source: Electron lonization (El) at 70 eV.[9]

[¢]

Source Temperature: 230 °C.

[e]

Quadrupole Temperature: 150 °C.

(¢]

Mass Range: Scan from a low m/z (e.g., 35) to a value above the molecular weight of the
analyte (e.g., 200).

o

Acquisition Mode: Full scan.

2.2.3. Data Analysis

e Analyze the total ion chromatogram (TIC) to determine the retention time of the analyte.

o Extract the mass spectrum at the apex of the analyte's chromatographic peak.

« ldentify the molecular ion peak (M*) and characteristic fragment ions.

o Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Mass Spectral Fragmentation

The following diagrams, generated using Graphviz, illustrate the primary fragmentation
pathways of the butanoic acid derivatives under electron ionization.
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Click to download full resolution via product page

Butanoyl Chloride Fragmentation
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Butanamide Fragmentation
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Butanoic Anhydride Fragmentation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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